molecular formula C9H10FN3 B11912314 2-(7-Fluoro-1H-indazol-3-yl)ethanamine

2-(7-Fluoro-1H-indazol-3-yl)ethanamine

Cat. No.: B11912314
M. Wt: 179.19 g/mol
InChI Key: WBEXOKOKIBLNDP-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 7th position of the indazole ring and an ethanamine group at the 3rd position makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1H-indazol-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroindazole.

    Nucleophilic Substitution: The 7-fluoroindazole undergoes nucleophilic substitution with an appropriate ethanamine derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction temperature is typically maintained between 50-100°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanamine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(7-Fluoro-1H-indazol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to altered signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indazol-3-yl)ethanamine: Lacks the fluorine atom at the 7th position.

    2-(7-Chloro-1H-indazol-3-yl)ethanamine: Contains a chlorine atom instead of fluorine.

    2-(7-Bromo-1H-indazol-3-yl)ethanamine: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 7th position in 2-(7-Fluoro-1H-indazol-3-yl)ethanamine imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in certain applications compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

2-(7-fluoro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10FN3/c10-7-3-1-2-6-8(4-5-11)12-13-9(6)7/h1-3H,4-5,11H2,(H,12,13)

InChI Key

WBEXOKOKIBLNDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)CCN

Origin of Product

United States

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